molecular formula C11H13F3N2 B13934066 N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine

N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine

Cat. No.: B13934066
M. Wt: 230.23 g/mol
InChI Key: UIQDBROPCRKVQI-UHFFFAOYSA-N
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Description

N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethyl group and a cyclopropanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine typically involves the reaction of 5-(trifluoromethyl)pyridine with ethyl cyclopropanamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure the purity and consistency of the final product. These methods may include continuous flow reactions and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
  • N-[1-(5-chloropyridin-2-yl)ethyl]cyclopropanamine
  • N-[1-(5-methylpyridin-2-yl)ethyl]cyclopropanamine

Uniqueness

N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine

InChI

InChI=1S/C11H13F3N2/c1-7(16-9-3-4-9)10-5-2-8(6-15-10)11(12,13)14/h2,5-7,9,16H,3-4H2,1H3

InChI Key

UIQDBROPCRKVQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)NC2CC2

Origin of Product

United States

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